molecular formula C17H18O4 B8265450 Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate

Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate

Cat. No.: B8265450
M. Wt: 286.32 g/mol
InChI Key: FCLJMMIQAXWOGX-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid and features methoxy groups attached to both the benzyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate typically involves the esterification of 5-methoxy-2-(4-methoxybenzyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Products include 5-methoxy-2-(4-methoxybenzyl)benzoic acid or 5-methoxy-2-(4-methoxybenzyl)benzaldehyde.

    Reduction: The major product is 5-methoxy-2-(4-methoxybenzyl)benzyl alcohol.

    Substitution: Products vary depending on the substituent introduced, such as 5-methoxy-2-(4-methoxybenzyl)-3-nitrobenzoate for nitration.

Scientific Research Applications

Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may play a role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Similar structure but lacks the benzyl group.

    Methyl 2-methoxybenzoate: Similar structure but with the methoxy group in a different position.

    Methyl 3-methoxybenzoate: Another positional isomer with the methoxy group at the meta position.

Uniqueness

Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate is unique due to the presence of both methoxy and benzyl groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups may provide distinct properties compared to its simpler analogs.

Properties

IUPAC Name

methyl 5-methoxy-2-[(4-methoxyphenyl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-7-4-12(5-8-14)10-13-6-9-15(20-2)11-16(13)17(18)21-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLJMMIQAXWOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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